Erdosteine Thioacid Disodium Salt is a pharmaceutical compound, primarily recognized as an active metabolite of Erdosteine. This compound is characterized by its mucolytic, antioxidant, and anti-inflammatory properties, making it significant in respiratory treatments. It is particularly effective in managing conditions associated with excessive mucus production, such as chronic obstructive pulmonary disease and bronchitis. The compound is classified under mucolytics and thiol-based drugs, which are known for their role in breaking down mucus and enhancing respiratory function.
Erdosteine Thioacid Disodium Salt is derived from Erdosteine, which is synthesized through various chemical processes involving thioglycolic acid and other reagents. The synthesis of Erdosteine itself has been well-documented in scientific literature, indicating its historical and ongoing relevance in medicinal chemistry.
The synthesis of Erdosteine Thioacid Disodium Salt typically involves the reaction of Erdosteine with disodium salts under controlled conditions. The process can be summarized as follows:
In industrial settings, the synthesis is scaled up using large reactors where bulk quantities of Erdosteine are processed. Quality control measures are implemented to maintain consistency and purity throughout production.
Erdosteine Thioacid Disodium Salt features a complex molecular structure that includes a tetrahydrothiophene ring, which contributes to its biological activity. The molecular structure can be represented as follows:
Erdosteine Thioacid Disodium Salt participates in several chemical reactions:
Erdosteine Thioacid Disodium Salt acts primarily as a mucolytic agent by breaking down the structure of mucus through biochemical interactions:
The enhanced solubility of the thioacid disodium salt form allows for better absorption and efficacy in respiratory therapies.
Relevant data regarding these properties can be found in chemical databases such as PubChem and BenchChem.
Erdosteine Thioacid Disodium Salt is primarily used in:
The compound's ability to enhance mucociliary transport makes it valuable in clinical settings where mucus clearance is critical for patient recovery.
Erdosteine Thioacid Disodium Salt (Chemical Name: disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate; CAS: 254884-18-9) is the disodium salt form of the active metabolite (M1) of Erdosteine. Its molecular formula is C₈H₁₁NNa₂O₅S₂, with a molecular weight of 311.29 g/mol [2] [4] [7]. The structure features:
Table 1: Key Molecular Attributes
| Property | Value/Description |
|---|---|
| IUPAC Name | disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate |
| Molecular Formula | C₈H₁₁NNa₂O₅S₂ |
| Molecular Weight | 311.29 g/mol |
| Canonical SMILES | C(CS)C(C(=O)[O-])NC(=O)CSCC(=O)[O-].[Na+].[Na+] |
| InChI Key | MYYRYICRQPFZPU-UHFFFAOYSA-L |
| Chiral Centers | 1 (racemic mixture) |
CAS No.:
CAS No.: 463-82-1
CAS No.:
CAS No.: 2102-58-1
CAS No.: 54705-14-5
CAS No.: 87009-57-2